N-Methyl-DL-alanine
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Overview
Description
N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, appearing as a colorless crystalline solid. This compound is known for its good solubility in water and its acidic nature, allowing it to react with bases to form salts .
Preparation Methods
N-Methyl-DL-alanine can be synthesized through various methods. One common synthetic route involves the methylation of alanine. This process can be carried out under different experimental conditions depending on the desired outcome. Industrial production methods often involve the use of specific catalysts and controlled environments to ensure high yield and purity .
Chemical Reactions Analysis
N-Methyl-DL-alanine undergoes several types of chemical reactions, including:
Scientific Research Applications
N-Methyl-DL-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies of amino acid transport mechanisms and metabolism.
Medicine: It serves as a precursor in the synthesis of pharmaceutically active compounds.
Industry: This compound is employed in the construction of peptide and protein analogues for drug and antibiotic design
Mechanism of Action
The mechanism by which N-Methyl-DL-alanine exerts its effects involves its interaction with amino acid transport mechanisms. It can participate in trans-stimulation, a process where the presence of one amino acid stimulates the transport of another. This interaction is crucial for its role in biochemical research and drug development .
Comparison with Similar Compounds
N-Methyl-DL-alanine can be compared with other similar compounds such as:
N-Methyl-L-alanine: Another methyl-substituted alanine with similar properties but different stereochemistry.
DL-Alanine: The non-methylated form of alanine, which lacks the methyl group present in this compound.
N-Methylglycine (Sarcosine): A similar compound where the methyl group is attached to the nitrogen atom of glycine instead of alanine. The uniqueness of this compound lies in its specific methylation pattern and its applications in various fields of research
Properties
CAS No. |
28413-45-8 |
---|---|
Molecular Formula |
C4H8KNO2 |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
potassium;2-(methylamino)propanoate |
InChI |
InChI=1S/C4H9NO2.K/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
KMHJVMTZJOJIHA-UHFFFAOYSA-M |
SMILES |
CC(C(=O)O)NC |
Canonical SMILES |
CC(C(=O)[O-])NC.[K+] |
29782-73-8 | |
Pictograms |
Irritant |
sequence |
A |
Synonyms |
N-methylalanine N-methylalanine hydrobromide, (L-Ala)-isomer N-methylalanine hydrochloride, (DL-Ala)-isomer N-methylalanine, (beta-Ala)-isomer N-methylalanine, (L-Ala)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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